molecular formula C13H13BFNO4S B12335365 (4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid

(4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid

Cat. No.: B12335365
M. Wt: 309.1 g/mol
InChI Key: OCMWZDMSJWHMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonamido group and a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate (2-Fluorophenyl)sulfonamide, which is then subjected to a series of reactions to introduce the boronic acid group. The key steps include:

    Nucleophilic Substitution:

    Borylation: The attachment of the boronic acid group to the phenyl ring, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Investigated for its potential as a protease inhibitor, given the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism by which (4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid exerts its effects is largely dependent on its interaction with biological targets. The boronic acid group can form reversible covalent bonds with hydroxyl groups in enzyme active sites, inhibiting enzyme activity. This interaction is particularly relevant in the inhibition of proteases, where the compound can bind to the serine or threonine residues, blocking substrate access and thus inhibiting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the sulfonamido and fluorophenyl groups, making it less versatile in certain applications.

    (4-(Aminomethyl)phenyl)boronic acid: Similar structure but with an amino group instead of a sulfonamido group, affecting its reactivity and binding properties.

    (4-(Hydroxymethyl)phenyl)boronic acid: Contains a hydroxyl group, which can participate in different types of reactions compared to the sulfonamido group.

Uniqueness

(4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid is unique due to the combination of the boronic acid group with the sulfonamido and fluorophenyl moieties. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13BFNO4S

Molecular Weight

309.1 g/mol

IUPAC Name

[4-[[(2-fluorophenyl)sulfonylamino]methyl]phenyl]boronic acid

InChI

InChI=1S/C13H13BFNO4S/c15-12-3-1-2-4-13(12)21(19,20)16-9-10-5-7-11(8-6-10)14(17)18/h1-8,16-18H,9H2

InChI Key

OCMWZDMSJWHMSU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.